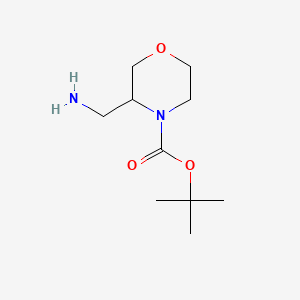

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Description

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate group at the 4-position and an aminomethyl substituent at the 3-position of the morpholine ring. Its enantiomers, (R)- and (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, are distinguished by their stereochemistry (CAS: 1956436-67-1 and 475106-18-4, respectively), with enantiomeric purity critical for pharmaceutical applications . The compound serves as a versatile intermediate in drug synthesis, exemplified by its use in the preparation of N-hydroxycarboximidamide derivatives for kinase inhibition .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSSIQNSBCQILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657773 | |

| Record name | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475106-18-4 | |

| Record name | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-4-boc-morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of tert-butyl 3-cyano-4-morpholinecarboxylate to tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

- Procedure:

The key step involves catalytic hydrogenation of tert-butyl 3-cyano-4-morpholinecarboxylate in methanol using platinum(IV) oxide as a catalyst under hydrogen atmosphere at 50 psi. - Conditions:

Methanol solvent, PtO2 catalyst (0.1 eq), hydrogen atmosphere, room temperature overnight. - Outcome:

The reaction yields this compound with high efficiency. The product is typically isolated by filtration and solvent evaporation without further purification. - Analytical Data:

Mass spectrometry confirms the product with an (M+H)+ peak at m/z 217, consistent with C10H20N2O3.

Protection of Aminomethyl Group via Carbamate Formation

- Procedure:

The free amine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine to form tert-butyl 3-({(benzyloxy)carbonyl}amino)methyl)morpholine-4-carboxylate. - Conditions:

Dichloromethane or tetrahydrofuran as solvent, triethylamine as base, 0–20°C initially, then room temperature for 1.5–2 hours. - Workup:

The reaction mixture is washed with aqueous citric acid, sodium bicarbonate, and brine, dried over sodium sulfate, and concentrated. Purification is achieved by column chromatography on silica gel using ethyl acetate/petroleum ether gradients. - Yield:

Yields around 70–80% are reported. - Spectroscopic Data:

1H NMR and MS data confirm the structure, with characteristic signals for the tert-butyl group (9H, singlet) and benzyloxy protons.

Amide Coupling Reactions Using HATU and Carbodiimide Reagents

- Procedure:

this compound is coupled with carboxylic acids such as 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as N-ethyl-N,N-diisopropylamine in DMF. - Conditions:

Room temperature, overnight stirring. - Workup:

Extraction with aqueous sodium bicarbonate, ethyl acetate washing, drying over magnesium sulfate, and purification by silica gel chromatography. - Yield:

Approximately 80–85%. - Characterization:

1H NMR shows expected chemical shifts for morpholine and aromatic protons; high purity confirmed by HPLC.

Alternative Cyclization and Substitution Approaches

- Some literature reports the transformation of aziridine precursors into morpholine derivatives by electrophile-induced ring closure (e.g., bromine in dichloromethane) followed by nucleophilic substitution to introduce aminomethyl groups. However, these methods are more specialized and less commonly applied for this compound specifically.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation | PtO2 (0.1 eq), H2 (50 psi), MeOH, RT, overnight | High | Reduction of nitrile to amine; simple workup by filtration and evaporation |

| 2 | Carbamate protection | Benzyl chloroformate (1.7 eq), triethylamine (1.8 eq), DCM or THF, 0–20°C to RT, 1.5–2 h | 70–80 | Formation of Cbz-protected amine; purified by silica gel chromatography |

| 3 | Amide coupling (HATU-mediated) | HATU, N-ethyl-N,N-diisopropylamine, DMF, RT, overnight | 80–85 | Coupling with carboxylic acids; extraction and chromatography purification |

| 4 | Electrophile-induced cyclization (alternative) | Bromine in DCM for aziridine ring closure; subsequent nucleophilic substitution | Variable | Specialized method for morpholine derivatives; lower yields and more complex intermediates |

Research Findings and Considerations

- The hydrogenation step is critical for obtaining the free aminomethyl morpholine intermediate in high purity and yield. Platinum(IV) oxide is preferred due to its efficiency and mild conditions.

- Protection of the amine with tert-butyl or benzyloxycarbonyl groups enhances stability and facilitates further functionalization. Triethylamine acts as a base to neutralize HCl generated during carbamate formation.

- Use of coupling reagents like HATU enables efficient amide bond formation under mild conditions, suitable for sensitive substrates.

- Alternative cyclization approaches from aziridines provide access to morpholine derivatives but are less straightforward for the target compound.

- Purification techniques including aqueous washes and silica gel chromatography are essential to isolate compounds with high purity.

- Analytical methods such as 1H NMR, LC/MS, and HPLC are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides, cyanides, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs aimed at treating neurological disorders. The compound's structure allows for modifications that enhance the pharmacological properties of the resulting drugs, making it a vital component in medicinal chemistry .

Case Study: Drug Discovery

In a notable study, researchers utilized this compound to synthesize a series of morpholine derivatives that exhibited promising activity against specific neurological targets. The incorporation of the tert-butyl group was found to improve solubility and bioavailability, essential factors for effective drug formulation .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studies focusing on enzyme inhibition and receptor binding. Its ability to interact with various biological targets helps researchers elucidate mechanisms underlying diseases and develop new therapeutic agents .

Application Example: Targeting Enzymes

In research investigating enzyme inhibitors, this compound was employed to design inhibitors for specific enzymes involved in metabolic pathways. The results indicated that modifications to the morpholine structure could enhance inhibitory potency and selectivity .

Polymer Chemistry

Enhancing Polymer Properties

In polymer chemistry, this compound can be incorporated into polymer formulations to enhance properties such as solubility and stability. These enhancements are crucial for creating advanced materials used in various applications, including drug delivery systems and biomedical devices .

Table: Polymer Applications of this compound

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Improves solubility and stability of active compounds. |

| Biomedical Devices | Enhances biocompatibility and mechanical properties. |

Agricultural Applications

Formulation of Agrochemicals

this compound has potential uses in formulating agrochemicals, particularly pesticides and herbicides. Its structural features may improve the efficacy of these chemicals by enhancing absorption and retention in plant systems .

Case Study: Pesticide Efficacy

Research demonstrated that formulations containing this compound showed increased effectiveness in controlling pest populations compared to traditional formulations. This improvement is attributed to better penetration into plant tissues and prolonged action against pests .

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical chemistry techniques, aiding in the detection and quantification of other compounds in complex mixtures. Its unique chemical properties allow for specific interactions that facilitate accurate measurements in analytical assays .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (TBAMMC) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes a morpholine ring and an aminomethyl group, positions it as a versatile building block for various pharmaceutical applications. This article delves into the biological activity of TBAMMC, highlighting its synthesis, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- Appearance : White to off-white solid at room temperature

- Functional Groups : Morpholine ring, aminomethyl group, tert-butoxycarbonyl (Boc) protecting group

The compound's structure suggests several potential interactions with biological targets, making it a candidate for drug development.

Synthesis of this compound

The synthesis of TBAMMC typically involves multi-step processes that may include:

- Formation of the Morpholine Ring : Utilizing appropriate precursors to create the morpholine structure.

- Aminomethylation : Introducing the aminomethyl group at the 3-position of the morpholine ring.

- Boc Protection : Protecting the carboxylic acid group to enhance reactivity and stability during further reactions.

The following table summarizes a typical synthetic route for TBAMMC:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Morpholine derivatives | Varies | High |

| 2 | Aminomethylating agents | Room temperature | Moderate |

| 3 | Boc anhydride | Acidic conditions | High |

Biological Activity

Although specific biological activities of TBAMMC are not extensively documented in existing literature, its structural features suggest potential therapeutic applications:

- Medicinal Chemistry : TBAMMC can be utilized as a precursor for synthesizing various bioactive compounds, particularly those targeting enzymes or receptors involved in metabolic pathways.

- Potential Applications in Drug Discovery : Given its structural similarities to known pharmacophores, TBAMMC may exhibit activity against specific biological targets, such as enzymes involved in diabetes management or cancer therapeutics.

Case Studies and Research Findings

- DPP-4 Inhibitors :

- Anticancer Activity :

-

Neuroprotective Effects :

- Some morpholine-based compounds have shown promise in neuroprotection by modulating neurotransmitter levels. Investigating TBAMMC's effects on neuronal cell lines could reveal its potential in treating neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a double SNAr (nucleophilic aromatic substitution) approach can be employed using tert-butyl-protected morpholine precursors and aminomethylating agents like bromobutane derivatives under inert conditions. Solvents such as tetrahydrofuran (THF) and catalysts like triethylamine are critical for achieving high yields (~70–85%) . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) are key variables to minimize side products like deprotected morpholine intermediates.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and 19F for fluorinated analogs), mass spectrometry (HRMS for molecular ion validation), and X-ray crystallography. For example, ¹H NMR in DMSO-d6 reveals characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and morpholine protons (δ ~3.5–4.0 ppm) . Crystallographic data (e.g., SHELX-refined structures) are critical for resolving stereochemical ambiguities .

Q. What are the reactivity trends of the aminomethyl group in this compound under basic or acidic conditions?

The aminomethyl group undergoes nucleophilic reactions, such as acylation or alkylation, but requires protection (e.g., Boc or Cbz) to prevent unwanted side reactions. Under acidic conditions, the tert-butyl ester is prone to hydrolysis, necessitating pH-controlled environments (pH 6–8) for selective functionalization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC, are employed for enantiopure products. For example, (R)-isomers are isolated using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases . Computational modeling (DFT) aids in predicting steric and electronic effects on stereoselectivity .

Q. What strategies mitigate contradictions in crystallographic vs. computational structural data for this compound?

Discrepancies often arise from dynamic conformational changes in solution vs. solid-state structures. Hybrid approaches combining NMR-derived NOE restraints with molecular dynamics simulations improve accuracy. SHELXL refinement with high-resolution data (d-spacing < 0.8 Å) resolves bond-length and angle mismatches .

Q. How does this compound participate in multicomponent reactions for bioactive molecule synthesis?

The morpholine ring acts as a conformationally restricted scaffold in drug discovery. For instance, it serves as a precursor in synthesizing benzo[d]imidazole derivatives via condensation with fluorophenyl carboximidamides. Reaction optimization (e.g., microwave-assisted synthesis at 100°C) enhances efficiency .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Challenges include poor solubility in aqueous buffers and instability under oxidative conditions. Derivatization with polar groups (e.g., hydroxylation at the morpholine ring) or formulation with cyclodextrins improves compatibility with HTS platforms .

Methodological Considerations

Q. How to troubleshoot low yields in the coupling of this compound with aryl halides?

Common issues include catalyst poisoning or competing elimination. Use of Pd(OAc)₂/Xantphos catalytic systems with degassed solvents (DMF or DMSO) and inert atmospheres (N₂/Ar) minimizes side reactions. Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction progress .

Q. What are the best practices for storing and handling this compound to prevent degradation?

Store under argon at –20°C in amber vials to avoid moisture absorption and light-induced decomposition. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive reactions .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound derivatives vary across studies?

Variations stem from differences in assay conditions (e.g., cell lines, incubation times) and impurity profiles. Rigorous QC (e.g., LC-MS for byproduct detection) and standardized bioassays (e.g., IC50 determination against kinase targets) are essential for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.